N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
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Properties
IUPAC Name |
2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c17-10-1-3-11(4-2-10)19-15(22)9-24-16-20-13(8-23-16)7-14(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUAWOSIDMLOJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a thiazole ring, a chlorophenyl group, and a cyclopropylamine moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases and enzymes involved in cellular signaling pathways.
- Kinase Inhibition : The compound has shown inhibitory effects on several kinases, which are critical in regulating cell proliferation and survival.
- Acetylcholinesterase Inhibition : Similar compounds with thiazole derivatives have demonstrated acetylcholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound's potential as an anticancer agent is also being explored. It has been reported that thiazole-containing compounds can exhibit cytotoxic effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
-
Study on Kinase Inhibition : A study evaluated the inhibitory effects of a related thiazole compound on RET kinase activity. The results indicated moderate to high potency, suggesting that this compound could also exhibit similar properties .
Compound Target Kinase IC50 (µM) Compound A RET 15 N-(4-chlorophenyl)... RET TBD - Acetylcholinesterase Inhibition : In vitro assays revealed that thiazole derivatives significantly inhibited acetylcholinesterase activity, with IC50 values indicating strong potential for therapeutic applications in cognitive disorders .
Scientific Research Applications
Research indicates that compounds similar to N-(4-chlorophenyl)-2-((4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exhibit various biological activities:
- Antitumor Activity : Several studies have identified thiazole derivatives as potential anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
- Antiviral Properties : Thiazole-containing compounds have been investigated for their antiviral effects, particularly against herpesviruses. Research has highlighted their ability to inhibit viral replication, making them candidates for further development as antiviral drugs .
- Enzyme Inhibition : Compounds with thiazole and acetamide functionalities are often evaluated for their ability to inhibit specific enzymes involved in disease pathways, such as kinases related to cancer progression .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that introduce the thiazole ring and the cyclopropylamino group. Variants of this compound are being explored to enhance efficacy and reduce toxicity.
Synthesis Pathway Example
- Formation of Thiazole Ring : The initial step involves the synthesis of the thiazole ring from appropriate precursors.
- Cyclopropylamine Introduction : The cyclopropylamine group is introduced through nucleophilic substitution.
- Acetamide Formation : Finally, acetamide functionality is added to complete the synthesis.
Case Studies
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited cell proliferation in breast cancer cell lines by targeting specific signaling pathways . The results indicated a significant reduction in tumor growth in vivo.
- Viral Inhibition : Another investigation focused on the antiviral properties of thiazole derivatives, revealing that compounds similar to this compound exhibited effective inhibition of herpes simplex virus type 1 (HSV-1), suggesting potential for therapeutic use against viral infections .
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step routes, including thiazole ring formation, thioether linkage introduction, and final acylation. Key steps include:
- Thiazole core synthesis : Cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol .
- Thioether bond formation : Nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives, often using triethylamine as a base .
- Acylation : Reaction with cyclopropylamine derivatives in anhydrous solvents (e.g., DMF) at 60–80°C .
Critical conditions affecting yield and purity include: - Temperature control (±5°C) during cyclocondensation to avoid side products .
- Solvent selection (e.g., dichloromethane vs. DMF) for optimal solubility of intermediates .
- Use of catalytic agents (e.g., AlCl₃) to accelerate acylation .
Advanced: How can researchers optimize the synthesis to address low yields in the final acylation step?
Answer:
Low yields in acylation often stem from steric hindrance or poor nucleophilicity. Optimization strategies include:
- Pre-activation of reactants : Use of coupling agents like EDCI/HOBt to enhance reactivity .
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventional) while improving yield by 15–20% .
- Solvent polarity adjustment : Switching to polar aprotic solvents (e.g., acetonitrile) to stabilize transition states .
Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) can isolate the target compound ≥95% purity .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structure?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 381.9) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) for purity assessment (>98%) .
- TLC monitoring : Ethyl acetate/hexane (3:7) to track reaction progress, with UV visualization at 254 nm .
Advanced: What strategies resolve discrepancies in reported biological activity data across studies?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in anticancer assays) may arise from:
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times (48 vs. 72 hours) .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophore contributions .
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA) are recommended .
Basic: What in vitro models evaluate antimicrobial and anticancer potential?
Answer:
- Antimicrobial : Broth microdilution assays against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values reported at 8–32 µg/mL .
- Anticancer : MTT assays on human cancer cell lines (e.g., A549, HeLa), typically showing IC₅₀ values of 10–50 µM .
- Controls : Include reference drugs (e.g., cisplatin for cancer, ciprofloxacin for bacteria) to benchmark activity .
Advanced: How do cyclopropylamino and thioether groups influence pharmacokinetic properties?
Answer:
- Cyclopropylamino : Enhances metabolic stability by reducing CYP450-mediated oxidation compared to linear alkylamines .
- Thioether linkage : Improves membrane permeability (logP ~2.8) but may increase plasma protein binding (PPB ~85%) .
- SAR insights : Molecular dynamics simulations show the thioether group stabilizes target binding (e.g., EGFR kinase) via hydrophobic interactions .
Basic: What storage conditions maintain compound stability during long-term use?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Atmosphere : Argon or nitrogen gas to limit oxidation of the thioether group .
- Solubility : Prepare stock solutions in anhydrous DMSO (≤10 mM) and avoid freeze-thaw cycles .
Advanced: How do computational modeling approaches predict target binding modes?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or topoisomerase II .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .
- Validation : Correlate docking scores (ΔG < –8 kcal/mol) with experimental IC₅₀ values .
Basic: What solvent systems are appropriate for solubility studies in pharmacological testing?
Answer:
- Aqueous buffers : PBS (pH 7.4) with 0.5% Tween-80 for in vitro assays .
- Organic solvents : DMSO for stock solutions; ethanol/water mixtures (1:1) for in vivo formulations .
Advanced: How to design SAR studies to evaluate functional group contributions?
Answer:
- Scaffold modifications : Synthesize analogs with varied substituents (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) .
- Bioisosteric replacement : Replace thioether with sulfoxide/sulfone groups to assess potency changes .
- 3D-QSAR : CoMFA/CoMSIA models to map steric/electrostatic requirements for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
